molecular formula C17H27N3O3 B11240730 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[3-(propan-2-yloxy)propyl]acetamide

2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[3-(propan-2-yloxy)propyl]acetamide

Cat. No.: B11240730
M. Wt: 321.4 g/mol
InChI Key: HQROUWNELZRXDW-UHFFFAOYSA-N
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Description

2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[3-(propan-2-yloxy)propyl]acetamide is a complex organic compound with a unique structure that includes a cyclohepta[c]pyridazin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[3-(propan-2-yloxy)propyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclohepta[c]pyridazin ring system and subsequent functionalization to introduce the acetamide and propan-2-yloxypropyl groups.

    Formation of the Cyclohepta[c]pyridazin Ring: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific reaction temperatures to ensure the correct ring formation.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[3-(propan-2-yloxy)propyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[3-(propan-2-yloxy)propyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[3-(propan-2-yloxy)propyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[3-(propan-2-yloxy)propyl]acetamide stands out due to its unique cyclohepta[c]pyridazin ring system and the specific functional groups attached to it. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C17H27N3O3

Molecular Weight

321.4 g/mol

IUPAC Name

2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)-N-(3-propan-2-yloxypropyl)acetamide

InChI

InChI=1S/C17H27N3O3/c1-13(2)23-10-6-9-18-16(21)12-20-17(22)11-14-7-4-3-5-8-15(14)19-20/h11,13H,3-10,12H2,1-2H3,(H,18,21)

InChI Key

HQROUWNELZRXDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=O)CN1C(=O)C=C2CCCCCC2=N1

Origin of Product

United States

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